1-Bromo-4,5-difluoro-3-n-hexyloxybenzene

説明

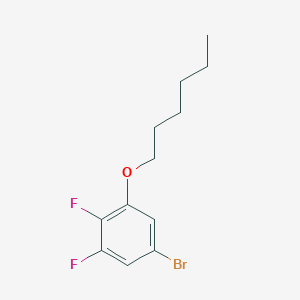

1-Bromo-4,5-difluoro-3-n-hexyloxybenzene is a halogenated aromatic compound with the molecular formula C₁₂H₁₄BrF₂O. Its structure features a benzene ring substituted with bromine at position 1, fluorine atoms at positions 4 and 5, and a hexyloxy group (-O-C₆H₁₃) at position 2. The bromine and fluorine substituents confer electron-withdrawing effects, while the hexyloxy chain enhances lipophilicity.

特性

IUPAC Name |

5-bromo-1,2-difluoro-3-hexoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrF2O/c1-2-3-4-5-6-16-11-8-9(13)7-10(14)12(11)15/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPLERYFVPBWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=CC(=C1)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Table 1: Key Properties of this compound and Analogs

*XLogP3 values for the target compound and methyl-substituted analog are estimated based on structural trends.

Substituent Effects on Physicochemical Properties

Lipophilicity (XLogP3):

- The hexyloxy group in the target compound contributes significantly to its lipophilicity (estimated XLogP3 ~4.5), which is higher than the methyl-substituted analog (XLogP3 ~2.8) but lower than 1,4-dibromo-2,5-dihexylbenzene (XLogP3 ~6.0) due to the latter’s two hexyl chains .

- The compound from , with seven fluorine atoms and a difluoromethoxy group, exhibits the highest XLogP3 (5.3), reflecting fluorine’s strong electronegativity and contribution to lipid solubility .

- Molecular Weight and Polarity: The hexyloxy group increases the molecular weight of the target compound (~289.1 g/mol) compared to simpler analogs like 1-bromo-4,5-difluoro-2-methylbenzene (223.02 g/mol).

Reactivity:

- Bromine at position 1 makes the target compound susceptible to nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling), similar to other bromo-fluorobenzenes .

- The electron-withdrawing fluorine atoms at positions 4 and 5 deactivate the ring, directing further substitutions to meta or para positions relative to existing groups.

Structural and Functional Comparisons

- Hexyloxy vs. Methyl or Difluoromethoxy Groups: The hexyloxy chain enhances solubility in non-polar media compared to methyl groups, making the target compound more suitable for applications requiring lipid compatibility (e.g., liquid crystal formulations or agrochemical emulsifiers) . In contrast, the difluoromethoxy group in ’s compound provides greater thermal and oxidative stability, often critical in high-performance materials .

- Di-Substituted vs. Mono-Substituted Halogens: 1,4-Dibromo-2,5-dihexylbenzene () has two bromine atoms, enabling cross-coupling reactions to form polymeric structures, whereas the target compound’s single bromine limits its utility to mono-functionalized products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。